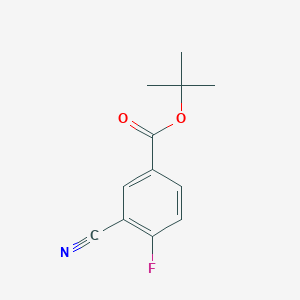
4-Fluoro-1-methoxy-2-naphthaldehyde
概要
説明
4-Fluoro-1-methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H9FO2 It is a derivative of naphthaldehyde, where the naphthalene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methoxy-2-naphthaldehyde typically involves the introduction of the fluorine and methoxy groups onto the naphthalene ring. One common method is through the aromatic nucleophilic substitution reaction (SNAr) of 4-fluoro-1-naphthaldehyde with a methoxy group donor. The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the methoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to optimize the production process.
化学反応の分析
Types of Reactions
4-Fluoro-1-methoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as thiolates or amines.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophiles: Thiolates, amines, and alkoxides are common nucleophiles used in SNAr reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted naphthaldehyde derivatives can be formed.
Oxidation Products: 4-Fluoro-1-methoxy-2-naphthoic acid.
Reduction Products: 4-Fluoro-1-methoxy-2-naphthyl alcohol.
科学的研究の応用
4-Fluoro-1-methoxy-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly with enzymes that act on aldehyde or methoxy groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-Fluoro-1-methoxy-2-naphthaldehyde largely depends on the specific chemical reactions it undergoes. In SNAr reactions, the fluorine atom is displaced by a nucleophile through a concerted mechanism involving a single transition state . The presence of the methoxy group can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
4-Fluoro-1-naphthaldehyde: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-1-naphthaldehyde: Lacks the fluorine atom, which affects its chemical properties and reactivity.
1-Fluoro-2-naphthaldehyde: Fluorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
4-Fluoro-1-methoxy-2-naphthaldehyde is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
特性
IUPAC Name |
4-fluoro-1-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVVDIVKCOECIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)


![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)






